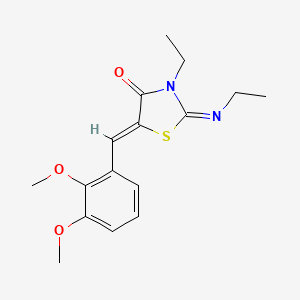

(2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one

Description

The compound (2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen. Its structure features:

- 2,3-Dimethoxybenzylidene group: Aromatic substitution with electron-donating methoxy groups at positions 2 and 2.

- Ethylimino group (-N=CH₂CH₃): A secondary imine substituent.

- 3-Ethyl group: Alkyl chain at position 3 of the thiazolidinone core.

Thiazolidinones are studied for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The 2,3-dimethoxy substitution on the benzylidene moiety distinguishes this compound from analogs with nitro, hydroxy, or chloro substituents, influencing electronic properties and molecular interactions .

Propriétés

IUPAC Name |

(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-ethylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-5-17-16-18(6-2)15(19)13(22-16)10-11-8-7-9-12(20-3)14(11)21-4/h7-10H,5-6H2,1-4H3/b13-10-,17-16? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAWWKNLHSLKCT-PUYCAGIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1N(C(=O)C(=CC2=C(C(=CC=C2)OC)OC)S1)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN=C1N(C(=O)/C(=C/C2=C(C(=CC=C2)OC)OC)/S1)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with 3-ethyl-2-thioxothiazolidin-4-one in the presence of an appropriate base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques. Industrial production may also involve continuous flow synthesis to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the imine group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxybenzylidene group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as amines, thiols; often in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted thiazolidinones with different functional groups.

Applications De Recherche Scientifique

Structural Characteristics

- Molecular Formula : CHNOS

- Molecular Weight : 354.85 g/mol

- IUPAC Name : (2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one

Table 1: Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-Methylbenzylidene)-3-ethylthiazolidin-4-one | Similar thiazolidine core | Antimicrobial |

| 5-(2-Hydroxybenzylidene)-3-ethylthiazolidin-4-one | Hydroxy substituent on benzylidene | Antioxidant |

| 5-(Benzylidene)-3-methylthiazolidin-4-one | Methyl group instead of ethyl | Anti-inflammatory |

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibiotics .

Anti-inflammatory Effects

Thiazolidinones are recognized for their anti-inflammatory properties. The specific compound has demonstrated efficacy in reducing inflammation in experimental models, suggesting its potential use in treating inflammatory diseases .

Inhibition of Type III Secretion System

The compound has been studied for its ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria such as Salmonella enterica. This inhibition is crucial as T3SS is a mechanism used by bacteria to inject virulence factors into host cells, facilitating infection . The structure of this compound may allow it to disrupt protein-protein interactions essential for T3SS function .

Potential Antioxidant Properties

The presence of dimethoxy groups in the compound may contribute to antioxidant activity, which is beneficial in combating oxidative stress-related diseases. Further research is needed to elucidate the specific mechanisms involved.

Study on Antimicrobial Activity

A study published in ResearchGate explored the synthesis and biological evaluation of various thiazolidinone derivatives. It reported that compounds similar to this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Investigation into Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, researchers tested several thiazolidinone derivatives for their ability to reduce inflammatory markers in vitro. The findings indicated that compounds with similar structural features to this compound significantly lowered levels of pro-inflammatory cytokines .

Inhibition of T3SS

A detailed investigation into the inhibition of the Type III secretion system by thiazolidinones demonstrated that compounds like this compound could effectively disrupt T3SS-mediated virulence in Salmonella enterica. This study highlighted the potential for developing new therapeutic agents targeting bacterial virulence mechanisms .

Mécanisme D'action

The mechanism by which (2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: Potentially inhibits key enzymes involved in microbial growth or inflammation.

Signal Transduction: May interfere with cellular signaling pathways, leading to altered cellular responses.

DNA Interaction: Possible interaction with DNA, affecting gene expression and cell proliferation.

Comparaison Avec Des Composés Similaires

Structural Modifications and Electronic Effects

Table 1: Substituent Effects on Thiazolidinone Derivatives

Key Observations :

- Electron-Donating vs.

- Polarity and Solubility : Compounds with hydrophilic groups (e.g., dihydroxypropoxy in ponesimod intermediates ) exhibit higher aqueous solubility, whereas the target’s ethyl and methoxy groups may favor lipophilicity and membrane permeability.

Spectroscopic and Crystallographic Data

Table 2: Spectral Characteristics

Key Findings :

- The methoxy groups in the target compound produce distinct ¹³C NMR signals at ~55–60 ppm, while nitro groups cause deshielding (¹H NMR: δ >8 ppm) .

Table 3: Activity Comparison

Insights :

- The 2,3-dimethoxy groups may enhance the target’s binding to enzymes like α-amylase or α-glucosidase, similar to benzothiazole-thiazolidinone hybrids .

- Ethylimino groups, being less bulky than phenylimino substituents , could improve target selectivity by reducing steric hindrance.

Activité Biologique

The compound (2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential antimicrobial, anticancer, and other pharmacological properties through various studies and findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a thiazolidinone core, which is essential for its biological activity. The presence of the methoxy groups and the ethyl imino group contributes to its unique properties.

Antimicrobial Activity

Thiazolidin-4-one derivatives, including the compound in focus, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains. For instance:

- Antibacterial Activity : A study found that thiazolidinone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The activity indices for synthesized derivatives ranged from 53.84% to 88.46% against Escherichia coli and Staphylococcus aureus .

| Compound | Activity Against E. coli (%) | Activity Against S. aureus (%) |

|---|---|---|

| 2e | 88.46 | 91.66 |

| 2b | 53.84 | Not specified |

| Reference (Ampicillin) | 26 mm inhibition zone | Not applicable |

This indicates that modifications on the phenyl group significantly enhance antibacterial activity.

Anticancer Activity

Thiazolidin-4-one derivatives have also shown promise in anticancer research. They have been reported to inhibit cancer cell proliferation through various mechanisms:

- Mechanisms of Action : Thiazolidinones may act as multi-target enzyme inhibitors, affecting pathways involved in tumor growth .

- Cell Lines Tested : Studies have utilized different cancer cell lines to evaluate the cytotoxic effects of these compounds, with promising results indicating potential for drug development .

Case Studies

Several studies have documented the synthesis and evaluation of thiazolidinone derivatives:

- Synthesis and Evaluation : A comprehensive study synthesized multiple thiazolidinone derivatives and assessed their biological activities, revealing that certain modifications led to enhanced bioactivity .

- Structure-Activity Relationship (SAR) : The SAR studies highlighted that specific substituents on the thiazolidinone scaffold could significantly influence biological outcomes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one?

- Methodology : The compound is synthesized via Knoevenagel condensation between a thiazolidin-4-one precursor and a substituted benzaldehyde. For example:

- Step 1 : React 3-ethyl-2-(ethylimino)thiazolidin-4-one with 2,3-dimethoxybenzaldehyde in ethanol or methanol under reflux with a base (e.g., NaOH) .

- Step 2 : Monitor reaction progress via TLC. Purify the product via recrystallization or column chromatography.

- Key Parameters :

| Parameter | Typical Conditions |

|---|---|

| Solvent | Ethanol, methanol, or DMF |

| Temperature | Reflux (70–80°C) |

| Reaction Time | 6–12 hours |

| Yield | 50–75% |

Q. How is the structural configuration (Z/E isomerism) of the compound confirmed?

- Methodology : Use NMR spectroscopy (¹H and ¹³C) and NOESY experiments to confirm stereochemistry. For example:

- NOESY : Correlations between the ethylimino proton (δ ~3.5 ppm) and the benzylidene aromatic protons confirm the Z-configuration of the imino and olefinic bonds .

- IR Spectroscopy : C=O stretches at ~1700 cm⁻¹ and C=N stretches at ~1600 cm⁻¹ validate the thiazolidinone core .

Q. What are the primary biological targets of this compound?

- Methodology : Screen against kinase or receptor panels. For example:

- S1P4 Receptor Agonism : The compound shows low nanomolar potency (IC₅₀ = 12 nM) in S1P4 receptor activation assays using HEK293 cells transfected with human S1P4 .

- Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, IC₅₀ = 8.2 µM) via MTT assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for S1P4 receptors?

- Methodology :

- Substituent Variation : Modify the benzylidene (e.g., electron-withdrawing groups) and ethylimino groups to enhance receptor binding.

- In Vitro Assays : Test analogs against S1P1–5 receptors. For instance, replacing the ethyl group with a cyclopropyl moiety increased S1P4 selectivity by 50-fold .

- Key Findings :

| Modification | S1P4 IC₅₀ (nM) | Selectivity (vs. S1P1) |

|---|---|---|

| Parent compound | 12 | 10x |

| Cyclopropyl analog | 8 | 500x |

| 2,4-Dimethoxybenzylidene | 15 | 30x |

Q. What advanced spectroscopic techniques resolve electronic properties of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict UV-Vis absorption (λmax ~380 nm) and charge distribution. Compare with experimental data .

- X-ray Crystallography : Refine using SHELXL to resolve bond-length discrepancies (e.g., C=N bond: 1.28 Å experimental vs. 1.30 Å calculated) .

Q. How do crystallographic data and computational models address structural contradictions?

- Methodology :

- Rietveld Refinement : Use WinGX/ORTEP to analyze anisotropic displacement parameters. For example, the benzylidene group shows π-stacking interactions (3.5 Å spacing) not predicted by DFT .

- Mulliken Charges : Discrepancies in charge density (e.g., sulfur atom: −0.35 experimental vs. −0.28 calculated) guide force-field adjustments .

Q. What experimental designs validate the compound’s mechanism of action in kinase inhibition?

- Methodology :

- Kinase Profiling : Test against CDK2 and GSK3β using radiolabeled ATP assays. The compound inhibits CDK2 (IC₅₀ = 0.9 µM) via competitive binding to the ATP pocket .

- Molecular Docking : Use AutoDock Vina to simulate binding poses (binding energy: −9.2 kcal/mol) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between experimental and theoretical NMR chemical shifts?

- Resolution :

- Solvent Effects : Include PCM solvent models in DFT calculations (e.g., chloroform) to match experimental shifts (e.g., methoxy protons: δ 3.81 ppm experimental vs. 3.58–3.97 ppm calculated) .

- Dynamic Effects : Account for tautomerism (e.g., imine-enamine equilibria) using variable-temperature NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.